REACTION_SMILES
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[Cl:19][C:20]([C:21]([Cl:22])=[O:23])=[O:24].[Cl:25][CH2:26][Cl:27].[O:14]=[CH:15][N:16]([CH3:17])[CH3:18].[n:1]1[cH:2][cH:3][cH:4][c:5]2[cH:6][c:7]([C:11](=[O:12])[OH:13])[cH:8][cH:9][c:10]12>>[n:1]1[cH:2][cH:3][cH:4][c:5]2[cH:6][c:7]([C:11](=[O:13])[Cl:19])[cH:8][cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc2ncccc2c1
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Name
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Type
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product
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Smiles
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O=C(Cl)c1ccc2ncccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |